1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to a class of piperazine derivatives. This compound is characterized by a cyclobutyl group attached to a piperazine ring, which is further substituted with a methylamino group and a carbonyl functional group. The molecular formula for this compound is , and it has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological disorders.
This compound can be classified as:
The synthesis of 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity, although specific protocols may vary based on laboratory practices.
The molecular structure of 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one features:
Key structural data include:
This structural information is essential for understanding the compound's reactivity and interaction with biological targets.
The compound may undergo several chemical reactions, including:
Technical details regarding these reactions involve understanding the mechanisms and conditions that favor each type of reaction.
The mechanism of action for 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one is not fully elucidated but is thought to involve interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Research indicates that compounds with similar structures often exhibit activity at serotonin receptors or act as inhibitors of specific kinases involved in signaling pathways related to mood and cognition . Further studies are required to clarify its precise mechanism.
The physical properties of 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one include:
Chemical properties include:
Relevant data from studies on similar compounds suggest that these properties are crucial for determining the compound's behavior in biological systems.
1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one has potential applications in:
Continued research into this compound may reveal additional therapeutic uses and enhance our understanding of its biological effects.
The compound 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one (CAS: 1829399-23-6) follows systematic IUPAC nomenclature, delineating its core components: a piperazine ring substituted at the N4-position by a cyclobutyl group, and a 2-(methylamino)ethanone chain bonded to the N1-position via a carbonyl linkage [1] [8]. Its molecular formula is C₁₁H₂₁N₃O (MW: 211.30 g/mol), with the SMILES notation O=C(N1CCN(C2CCC2)CC1)CNC
explicitly defining atomic connectivity [1].
Structurally, it belongs to the amino-ketone subclass of piperazine derivatives, characterized by a ketone group adjacent to an amine functionality. The cyclobutyl moiety induces distinct steric and electronic effects:
Piperazine Substituent | Representative Compound | Key Structural Feature | Impact on Properties |
---|---|---|---|
N1: Carbonyl derivative | 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one | Amino-ketone chain | Enhances hydrogen-bonding capacity and solubility |
N4: Cyclobutyl | Target compound | Four-membered carbocycle | Increases steric hindrance and metabolic stability |
N4: Methyl | 1-(4-Methylpiperazine) derivatives | Simple alkyl group | Higher flexibility and metabolic vulnerability |
N4: Phenyl | TFMPP (1-(3-Trifluoromethylphenyl)piperazine) | Aromatic ring | Augments π-stacking but reduces BBB penetration |
Cyclobutylpiperazine derivatives emerged from efforts to overcome limitations of early piperazine-based therapeutics. Initially, piperazine itself (introduced circa 1953) served as an anthelmintic by paralyzing parasites via GABA receptor agonism [5] [8]. By the 1980s, medicinal chemists began exploring N4-alkyl/aryl modifications to enhance CNS penetration and target selectivity.
The cyclobutyl group entered piperazine design as a bioisostere of phenyl or cyclohexyl, offering:
Notably, cyclobutylpiperazines gained prominence in neuropharmacology during the 2010s, exemplified by their incorporation into histone demethylase (KDM2B) inhibitors and MAGL (monoacylglycerol lipase) inhibitors, where the cyclobutyl moiety improved target occupancy and pharmacokinetics [6] [10].
Era | Innovation | Therapeutic Application |
---|---|---|
1950s | Unsubstituted piperazine | Anthelmintics (parasite paralysis) |
1980–2000 | N4-Arylpiperazines (e.g., mCPP, TFMPP) | Serotonergic/dopaminergic probes |
2010–Present | N4-Cyclobutylpiperazines | Neurotargeted agents (e.g., KDM2B/MAGL inhibitors) |
Amino-ketone piperazines like 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one exhibit optimized CNS bioavailability due to balanced lipophilicity (predicted logP ≈ 1.5) and molecular weight (<350 Da), facilitating BBB transit [9] [10]. Their mechanism hinges on:
Recent studies highlight structure-activity relationships (SAR):
Target Class | Example Therapeutic Indication | Role of Piperazine Core |
---|---|---|
GABA receptors | Epilepsy, anxiety | Agonism leading to neuronal hyperpolarization |
Histamine H3 receptors | Narcolepsy, ADHD | Inverse agonism enhancing cognitive arousal |
KDM2B demethylase | Glioblastoma, leukemia | Chelation of active-site iron via piperazine nitrogen |
MAGL enzyme | Neuroinflammation, neuropathic pain | Competitive blockade of the serine-hydrolytic site |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: